6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds . It includes a piperidine ring, which is a common feature in many pharmaceuticals , and a thiophene ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiophene ring, and a carboxamide group . These groups could potentially allow for a variety of interactions in a biological context.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide could contribute to its solubility in water, while the thiophene ring could contribute to its aromaticity .Mechanism of Action
Mode of Action
The mode of action of thiophene and piperidine derivatives can vary greatly depending on the specific compound and its targets. They can act as enzyme inhibitors, receptor modulators, or channel blockers
Biochemical Pathways
Thiophene and piperidine derivatives can affect a variety of biochemical pathways due to their broad range of targets
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Thiophene and piperidine derivatives have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects
Future Directions
Properties
IUPAC Name |
6-methyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S3.ClH/c1-22-7-6-13-14(11-22)29-19(16(13)17(20)24)21-18(25)12-4-8-23(9-5-12)30(26,27)15-3-2-10-28-15;/h2-3,10,12H,4-9,11H2,1H3,(H2,20,24)(H,21,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDYZVJANWNPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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